(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol
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Overview
Description
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol is a bioactive sesquiterpenoid compound found in the rhizomes of Curcuma species, particularly Curcuma wenyujin. It has been traditionally used in Chinese medicine for its various therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol can be extracted from the rhizomes of Curcuma wenyujin using several methods, including:
Pressurized Liquid Extraction: Utilizes water or organic solvents under high pressure and temperature.
Steam Distillation: Involves the distillation of the essential oils containing curcumenol.
Ultrasonication in Methanol or Ethanol: Uses ultrasonic waves to enhance the extraction process.
Extraction with n-Hexane or Dichloromethane: Employs organic solvents to dissolve and extract curcumenol.
Cold Immersion with Methanol: Involves soaking the plant material in methanol at low temperatures.
Heating Reflux with Water: Uses boiling water to extract the compound.
Industrial Production Methods: Industrial production of curcumenol typically involves large-scale extraction using steam distillation or pressurized liquid extraction, followed by purification processes such as chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: (1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form curcumenone.
Reduction: It can be reduced to form dihydrocurcumenol.
Substitution: this compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine or bromine under acidic or basic conditions.
Major Products:
Curcumenone: Formed through oxidation.
Dihydrocurcumenol: Formed through reduction.
Halogenated this compound Derivatives: Formed through substitution reactions.
Scientific Research Applications
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, diabetes, and bacterial infections.
Industry: Utilized in the development of natural health products and cosmetics
Mechanism of Action
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Comparison with Similar Compounds
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol is often compared with other sesquiterpenoids found in Curcuma species, such as:
Curcumin: Known for its potent anti-inflammatory and anticancer properties.
Curcumol: Exhibits similar pharmacological activities but differs in its chemical structure and specific effects.
Germacrone: Another sesquiterpenoid with notable anticancer and anti-inflammatory activities.
Uniqueness: this compound stands out due to its specific molecular targets and pathways, making it a unique compound with distinct therapeutic potential .
Properties
Molecular Formula |
C15H22O2 |
---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15-/m0/s1 |
InChI Key |
ISFMXVMWEWLJGJ-JURCDPSOSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@@](O3)(C=C2C)O |
Canonical SMILES |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O |
Synonyms |
curcumenol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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